molecular formula C8H15NO2 B052219 Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI) CAS No. 119973-55-6

Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI)

Cat. No.: B052219
CAS No.: 119973-55-6
M. Wt: 157.21 g/mol
InChI Key: FIZCCQCDGGYKLM-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI), also known as Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI), is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl N-(2-methylprop-1-enyl)carbamate, is a chemical compound with the molecular formula C9H17NO2C_9H_{17}NO_2 and a molecular weight of 171.24 g/mol. This compound has gained attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications.

PropertyValue
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS Number 131971-65-8
IUPAC Name tert-butyl N-(2-methylprop-1-enyl)carbamate
Purity Typically ≥ 95%

Antimicrobial Properties

Research indicates that carbamic acid derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain carbamate compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial activity at low concentrations.

Case Study: Antibacterial Activity Assessment

A specific study evaluated the antibacterial efficacy of carbamic acid derivatives against multiple pathogens. The results are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.63
Escherichia coli1.25
Klebsiella pneumoniae0.31
Enterococcus faecalis0.63

These findings indicate that carbamic acid derivatives can serve as potential candidates for developing new antimicrobial agents.

Insecticidal Activity

Carbamic acid esters have also been studied for their insecticidal properties. The mode of action typically involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects. This inhibition leads to neurotoxicity and eventual death of the target insect species.

Research Findings on Insecticidal Efficacy

A comparative study on the insecticidal activity of various carbamate compounds showed that the compound's effectiveness varies based on structural modifications. Table 2 summarizes the insecticidal potency of selected carbamate derivatives.

CompoundLC50 (µg/mL)
Carbamic Acid A15.2
Carbamic Acid B22.5
Carbamic Acid C10.8

The data suggests that structural variations significantly impact biological activity, with some derivatives exhibiting potent insecticidal effects.

Toxicological Considerations

While carbamic acid derivatives show promising biological activities, it is essential to consider their toxicological profiles. Studies have indicated that certain compounds may exhibit mutagenic properties or potential reproductive toxicity under specific conditions.

Toxicity Assessment

A rapid screening assessment conducted on various carbamate compounds revealed concerns regarding their toxicity profiles, particularly in relation to human health and environmental safety. The assessment categorized substances based on their persistence and bioaccumulation potential.

Summary of Toxicological Findings

Toxicity EndpointFindings
MutagenicitySome derivatives tested positive in TA98 and TA102 assays.
Reproductive ToxicityPotential effects observed in animal models at high doses.

Properties

IUPAC Name

tert-butyl N-[(Z)-prop-1-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZCCQCDGGYKLM-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.